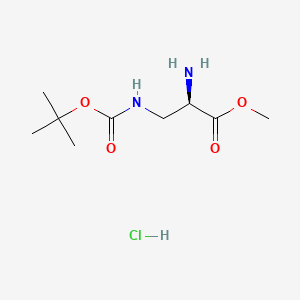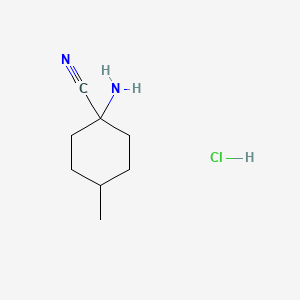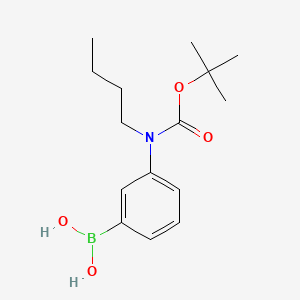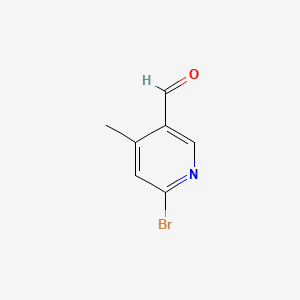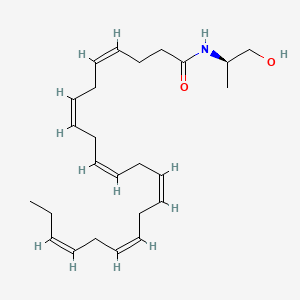
(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide
Overview
Description
(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide, also known as (R)-(+)-DHP, is a novel fatty acid derivative that has a wide range of applications in the fields of biochemistry and physiology. It is a relatively new compound that has been studied for its potential as a therapeutic agent and its ability to interact with a variety of biological systems.
Scientific Research Applications
Bioactive Metabolites and Health Benefits
(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide, as part of the broader category of docosahexaenoic acid (DHA) metabolites, has been linked to numerous health benefits. DHA is recognized as an essential fatty acid and a source of anti-inflammatory specialized proresolving mediators (SPMs) like resolvins, protectins, and maresins. Beyond SPMs, DHA metabolites exhibit potent biological effects. These metabolites include DHA-derived SPMs, DHA epoxides, electrophilic oxo-derivatives (EFOX) of DHA, neuroprostanes, ethanolamines, acylglycerols, docosahexaenoyl amides of amino acids or neurotransmitters, and branched DHA esters of hydroxy fatty acids. The pleiotropic effects of these metabolites encompass augmenting energy expenditure, stimulating lipid catabolism, modulating immune response, aiding in resolving inflammation, and promoting wound healing and tissue regeneration. They have been associated with neuroprotection, anti-hypertension, anti-hyperalgesia, anti-arrhythmia, and anti-tumorigenesis effects. This suggests a potential for (R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide to contribute to these health benefits through its role as a DHA metabolite (Kuda, 2017).
Cognitive Health and Neuroprotection
DHA is integral to brain structure and function, with its accumulation in the fetal brain occurring primarily during the last trimester of pregnancy and continuing at high rates until the end of the second year of life. Given the relatively low endogenous formation of DHA, its intake may contribute to optimal brain development. Research has justified the use of DHA in relation to brain function for neuronal cell growth and differentiation, as well as in neuronal signaling. The majority of human studies focus on DHA's contribution to optimal visual acuity development. However, accumulating data suggest potential effects of DHA on the brain during infancy, with recent studies indicating that the impact of DHA may depend on gender and genotype of genes involved in endogenous DHA synthesis. DHA levels may influence early development, with recognized potential effects during childhood and adult life, suggesting a role in cognitive decline and major psychiatric disorders (Lauritzen et al., 2016).
properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(2R)-1-hydroxypropan-2-yl]docosa-4,7,10,13,16,19-hexaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-24(2)23-27/h4-5,7-8,10-11,13-14,16-17,19-20,24,27H,3,6,9,12,15,18,21-23H2,1-2H3,(H,26,28)/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRZWFSEAGKIMB-BSBZWLAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)
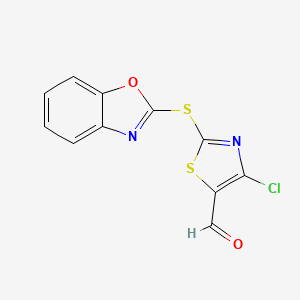
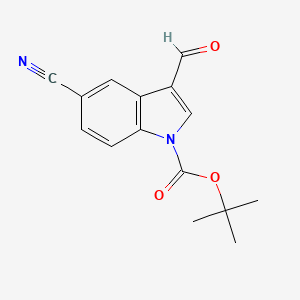


![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)

